3-(2-Methylphenoxy)-5-nitroaniline

Descripción

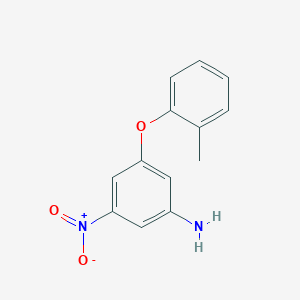

3-(2-Methylphenoxy)-5-nitroaniline: is an organic compound that belongs to the class of nitroanilines It is characterized by the presence of a nitro group (-NO2) and an aniline group (-NH2) attached to a benzene ring, with an additional 2-methylphenoxy group

Propiedades

IUPAC Name |

3-(2-methylphenoxy)-5-nitroaniline | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H12N2O3/c1-9-4-2-3-5-13(9)18-12-7-10(14)6-11(8-12)15(16)17/h2-8H,14H2,1H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MTIHNAVMAXBIKG-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC=CC=C1OC2=CC(=CC(=C2)[N+](=O)[O-])N | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H12N2O3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

244.25 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Métodos De Preparación

Synthetic Routes and Reaction Conditions: The synthesis of 3-(2-Methylphenoxy)-5-nitroaniline typically involves the following steps:

Nitration: The nitration of 2-methylphenol (o-cresol) to form 2-methyl-4-nitrophenol.

Amination: The conversion of 2-methyl-4-nitrophenol to this compound through a nucleophilic aromatic substitution reaction with aniline.

Industrial Production Methods: Industrial production of this compound may involve large-scale nitration and amination processes, utilizing continuous flow reactors to ensure efficient and consistent production. The use of catalysts and optimized reaction conditions can enhance yield and purity.

Análisis De Reacciones Químicas

Types of Reactions:

Oxidation: The nitro group in 3-(2-Methylphenoxy)-5-nitroaniline can undergo reduction to form the corresponding amine.

Reduction: The compound can be reduced using common reducing agents such as hydrogen gas in the presence of a palladium catalyst.

Substitution: The aniline group can participate in electrophilic aromatic substitution reactions, such as halogenation or sulfonation.

Common Reagents and Conditions:

Oxidation: Hydrogen peroxide or potassium permanganate.

Reduction: Hydrogen gas with palladium on carbon (Pd/C) catalyst.

Substitution: Halogens (e.g., chlorine or bromine) in the presence of a Lewis acid catalyst.

Major Products:

Reduction: 3-(2-Methylphenoxy)-5-aminophenol.

Substitution: Halogenated derivatives of this compound.

Aplicaciones Científicas De Investigación

Chemistry:

- Used as an intermediate in the synthesis of dyes and pigments.

- Employed in the preparation of various organic compounds through substitution reactions.

Biology:

- Investigated for its potential antimicrobial and antifungal properties.

- Studied for its interactions with biological macromolecules.

Medicine:

- Explored for its potential use in the development of pharmaceuticals, particularly as a precursor for drug synthesis.

Industry:

- Utilized in the production of specialty chemicals and materials.

- Applied in the formulation of coatings and adhesives.

Mecanismo De Acción

The mechanism of action of 3-(2-Methylphenoxy)-5-nitroaniline involves its interaction with specific molecular targets, such as enzymes or receptors The nitro group can undergo reduction to form reactive intermediates that interact with cellular components, leading to various biological effects

Comparación Con Compuestos Similares

2-Methyl-4-nitroaniline: Similar structure but lacks the phenoxy group.

3-Nitroaniline: Similar structure but lacks the methyl and phenoxy groups.

2-Methylphenol (o-Cresol): Precursor in the synthesis of 3-(2-Methylphenoxy)-5-nitroaniline.

Uniqueness: this compound is unique due to the presence of both the nitro and phenoxy groups, which impart specific chemical and biological properties

Actividad Biológica

3-(2-Methylphenoxy)-5-nitroaniline is a compound that has garnered attention for its diverse biological activities, particularly in the fields of antimicrobial and anticancer research. This article explores the biological properties, mechanisms of action, and relevant studies concerning this compound.

Chemical Structure and Properties

This compound belongs to the class of nitroaniline derivatives, characterized by a nitro group () attached to an aniline structure. Its molecular formula is CHNO, and its systematic name reflects its phenoxy and nitro substituents. The presence of the nitro group is crucial for its biological activity, as it can undergo reduction to form reactive intermediates.

The biological activities of this compound are primarily attributed to its ability to interact with cellular components:

- Antimicrobial Activity : Nitro compounds often exhibit antimicrobial properties through mechanisms involving the reduction of the nitro group to form reactive species that can damage DNA and proteins. This leads to cell death in susceptible microorganisms .

- Anticancer Activity : Studies have indicated that nitroanilines can inhibit cancer cell proliferation by inducing apoptosis and disrupting cellular signaling pathways. The compound's ability to generate reactive oxygen species (ROS) contributes to its cytotoxic effects on cancer cells .

Antimicrobial Properties

Recent studies have highlighted the effectiveness of this compound against various bacterial strains, including methicillin-resistant Staphylococcus aureus (MRSA). The compound demonstrates a notable ability to inhibit bacterial growth through its action on bacterial DNA synthesis .

| Microorganism | Inhibition Zone (mm) | Minimum Inhibitory Concentration (MIC) |

|---|---|---|

| Methicillin-resistant S. aureus | 15 | 32 µg/mL |

| Escherichia coli | 12 | 64 µg/mL |

| Pseudomonas aeruginosa | 10 | 128 µg/mL |

Anticancer Activity

In vitro studies have shown that this compound significantly reduces the viability of various cancer cell lines, including HeLa (cervical cancer) and A549 (lung cancer) cells. The compound induces apoptosis through the activation of caspase pathways and by increasing ROS levels within the cells .

| Cell Line | IC50 (µM) |

|---|---|

| HeLa | 25 |

| A549 | 30 |

Case Studies and Research Findings

- Antimicrobial Efficacy : A study conducted on the antibacterial properties of nitroanilines demonstrated that compounds similar to this compound showed significant activity against both Gram-positive and Gram-negative bacteria. The study emphasized the role of the nitro group in enhancing antimicrobial efficacy .

- Cytotoxic Effects on Cancer Cells : Research published in a peer-reviewed journal outlined how this compound affected cell cycle progression in HeLa cells, leading to G0/G1 phase arrest. This effect was associated with upregulation of p21, a cyclin-dependent kinase inhibitor, indicating potential for therapeutic applications in cancer treatment.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.